2-Cyclopropylpropan-2-ol

説明

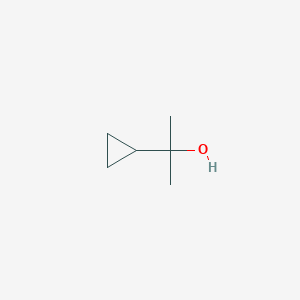

Structure

3D Structure

特性

IUPAC Name |

2-cyclopropylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2,7)5-3-4-5/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQVACMQJLOIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306675 | |

| Record name | 2-cyclopropylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-39-2 | |

| Record name | 2-Cyclopropyl-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyclopropylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYCLOPROPYL-2-PROPANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclopropyl-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FZL6C3JY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 Cyclopropylpropan 2 Ol and Its Analogs

Synthetic Routes to 2-Cyclopropylpropan-2-ol

The creation of this compound can be approached from different starting points, each with its own set of reagents and reaction conditions. The two main strategies discussed are the direct oxidation of a hydrocarbon and the reduction of a ketone.

Direct Formation through Hydrocarbon Oxidation

One of the most direct methods for synthesizing this compound is through the oxidation of its parent alkane, 2-cyclopropylpropane. This process involves the insertion of an oxygen atom into a carbon-hydrogen bond.

Dioxiranes, such as dimethyldioxirane (B1199080) (DMD) and methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), are effective reagents for the oxidation of alkanes. researchgate.netlboro.ac.ukwikipedia.org The reaction of 2-cyclopropylpropane with dimethyldioxirane yields this compound. lboro.ac.uk The cyclopropyl (B3062369) group can activate the adjacent C-H bonds, making them more susceptible to oxidation. researchgate.net In the case of 2-cyclopropylpropane, the tertiary C-H bond is the primary site of attack by the dioxirane.

The use of more reactive dioxiranes, such as methyl(trifluoromethyl)dioxirane (TFDO), can lead to highly efficient and selective hydroxylations of hydrocarbons, including those with cyclopropyl moieties. researchgate.net These reactions are often carried out under mild and neutral conditions. researchgate.net

Table 1: Dioxirane-Mediated Oxidation of 2-Cyclopropylpropane

| Oxidant | Substrate | Product | Reference |

| Dimethyldioxirane (DMD) | 2-Cyclopropylpropane | This compound | lboro.ac.uk |

The mechanism by which dioxiranes hydroxylate alkanes has been a subject of considerable investigation, with studies pointing towards a complex process that avoids simple free-radical chain reactions.

Theoretical calculations, particularly using Density Functional Theory (DFT), have provided significant insights into the dioxirane-mediated hydroxylation of alkanes. researchgate.netacs.orgnih.gov These studies support a concerted but highly asynchronous transition state for the C-H bond insertion. researchgate.netacs.org The transition state possesses considerable diradical character but is also polarized. acs.org

Computational models have shown that for the oxidation of alkanes by dioxiranes, the transition state involves the formation of a new O-H bond, rupture of the C-H bond in the substrate, and cleavage of the O-O bond in the dioxirane. acs.org After this common transition state, the reaction can proceed either through a concerted oxygen insertion or the formation of a radical pair. acs.org For hydrocarbons containing cyclopropyl groups, computational studies have shown that hyperconjugative interactions between the Walsh orbitals of the cyclopropane (B1198618) ring and the σ* orbitals of adjacent C-H bonds can activate these bonds towards hydrogen atom abstraction by the dioxirane. nih.gov

Mechanistic Investigations of Dioxirane-Mediated Hydroxylation

Approaches from Related Cyclopropyl Ketones

An alternative synthetic route to this compound involves the use of cyclopropyl methyl ketone as a starting material. This method relies on the addition of a methyl group to the carbonyl carbon of the ketone.

One documented synthesis involves the treatment of cyclopropyl methyl ketone with methyl magnesium iodide, a Grignard reagent. ubc.ca The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent workup with an acid yields the tertiary alcohol, this compound. ubc.ca This method is a classic example of the utility of organometallic reagents in forming carbon-carbon bonds and synthesizing alcohols.

Another approach involves the reaction of esters with ethylmagnesium bromide, catalyzed by titanium(IV) isopropoxide, to form 1-substituted cyclopropanols. organic-chemistry.org While not a direct synthesis of this compound, it demonstrates a related transformation.

Table 2: Synthesis of this compound from a Cyclopropyl Ketone

| Starting Material | Reagent | Product | Reference |

| Cyclopropyl methyl ketone | Methyl magnesium iodide | This compound | ubc.ca |

Grignard Reagent Methodologies for Tertiary Alcohol Synthesis

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is particularly effective for producing tertiary alcohols. masterorganicchemistry.compressbooks.pub The synthesis of this compound is a classic example of this methodology. The primary route involves the nucleophilic addition of a Grignard reagent to a ketone. pressbooks.pub

Specifically, this compound can be prepared by reacting cyclopropyl methyl ketone with methyl magnesium iodide. ubc.ca In this process, the nucleophilic carbon of the methyl Grignard reagent attacks the electrophilic carbonyl carbon of the cyclopropyl methyl ketone. The subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the final tertiary alcohol. masterorganicchemistry.compressbooks.pub

An alternative, equally viable Grignard approach involves the reaction of cyclopropylmagnesium bromide with acetone. sigmaaldrich.com Here, the roles are reversed: the cyclopropyl group acts as the nucleophile, adding to the carbonyl carbon of acetone. Following acidic workup, the same product, this compound, is obtained. scribd.commasterorganicchemistry.com

The general mechanism for this type of synthesis is outlined below:

Formation of the Alkoxide: The Grignard reagent (R-MgX) adds across the carbonyl group of the ketone. The R-group forms a new C-C bond with the carbonyl carbon, and the C=O π-bond breaks, with the electrons moving to the oxygen atom to form a magnesium alkoxide salt.

Protonation: The addition of a protic solvent, typically a dilute acid, in a separate workup step protonates the alkoxide to furnish the tertiary alcohol. pressbooks.pub

| Reactant 1 | Reactant 2 | Product | Reference(s) |

| Cyclopropyl methyl ketone | Methyl magnesium iodide | This compound | ubc.ca |

| Acetone | Cyclopropylmagnesium bromide | This compound | sigmaaldrich.comscribd.com |

Enantioselective and Diastereoselective Syntheses of Cyclopropyl Alcohols

The creation of cyclopropyl alcohols with defined stereochemistry is a significant challenge in synthetic chemistry. Enantioselective and diastereoselective methods are employed to control the absolute and relative configurations of the stereocenters within these molecules, which is crucial for their application in pharmaceuticals and as chiral building blocks. nih.govorganic-chemistry.orgnih.gov

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation involves the creation of a chiral cyclopropane ring from a prochiral alkene. These strategies often rely on chiral catalysts or auxiliaries to influence the facial selectivity of the carbene addition.

The Simmons-Smith reaction, which typically involves the reaction of an alkene with diiodomethane (B129776) and a zinc-copper couple, is a fundamental method for cyclopropane synthesis. wiley-vch.depurdue.edu For asymmetric synthesis, the reaction is adapted by using chiral directing groups or chiral ligands. A common substrate class for this transformation is allylic alcohols. wiley-vch.demdpi.com The hydroxyl group of the allylic alcohol coordinates to the zinc carbenoid reagent, directing the cyclopropanation to occur on the same face of the double bond (a syn-directing effect). wiley-vch.de

When a chiral allylic alcohol is used, this substrate-controlled diastereoselectivity allows for the synthesis of enantioenriched cyclopropyl alcohols. wiley-vch.de Furthermore, catalytic asymmetric versions have been developed where a stoichiometric amount of a chiral promoter or a catalytic amount of a chiral ligand is used in conjunction with the zinc carbenoid. mdpi.comdicp.ac.cn For instance, chiral aziridine-phosphines have been shown to be effective ligands in promoting the asymmetric Simmons-Smith cyclopropanation of cinnamyl alcohol, yielding the corresponding cyclopropyl alcohol with high enantioselectivity. mdpi.com

| Substrate | Ligand/Promoter | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference(s) |

| (E)-cinnamyl alcohol | Chiral aziridine-phosphine 6 | 90% | 90% | 15:1 | mdpi.com |

| Various allylic alcohols | (R,R)-1,2-diaminocyclohexane bis(methanesulfonyl) derivative | High | High | N/A | acs.org |

Another powerful strategy involves the catalytic asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. This approach establishes a stereocenter that can then guide subsequent transformations. For the synthesis of cyclopropyl alcohols, this can be part of a multi-step sequence.

A more direct approach involves the enantioselective catalytic conjugate addition of zinc homoenolates, which can be generated from cyclopropanols, to α,β-unsaturated ketones. rsc.org While this specific example regenerates a cyclopropanol (B106826) derivative, the underlying principle of using chiral catalysts to control additions to unsaturated systems is broadly applicable. For instance, research has demonstrated the asymmetric addition of alkylzinc reagents to enals, catalyzed by a chiral amino alcohol-based zinc catalyst, to generate chiral allylic alkoxides which are then cyclopropanated. nih.gov This tandem approach effectively combines an asymmetric addition with a subsequent diastereoselective reaction. nih.govorganic-chemistry.org

Tandem or "one-pot" reactions that form multiple C-C bonds and stereocenters in a single operation are highly efficient. organic-chemistry.orgnih.gov Several such procedures have been developed for the highly enantio- and diastereoselective synthesis of cyclopropyl alcohols from achiral precursors. nih.gov

One prominent strategy involves the initial enantioselective addition of an organozinc reagent to an aldehyde or enal, catalyzed by a chiral ligand such as (-)-MIB (morpholinoisoborneol). nih.govorgsyn.org This step generates a chiral allylic zinc alkoxide intermediate. This intermediate is not isolated but is subjected to an in situ diastereoselective cyclopropanation using a zinc carbenoid (e.g., from diiodomethane). nih.govnih.gov The stereochemistry of the final product is controlled by both the initial enantioselective addition and the subsequent substrate-directed cyclopropanation. organic-chemistry.orgnih.gov This approach allows for the synthesis of various cyclopropyl alcohols with up to four contiguous stereocenters with excellent stereocontrol. organic-chemistry.orgnih.gov

| Process | Key Steps | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference(s) |

| Tandem Asymmetric Alkylation/Cyclopropanation | 1. Asymmetric addition of alkylzinc to an enal. 2. In situ diastereoselective cyclopropanation. | 60-82% | 89-99% | >10:1 | nih.govorganic-chemistry.org |

| Tandem Asymmetric Vinylation/Cyclopropanation | 1. Asymmetric vinylation of an aldehyde with divinylzinc. 2. In situ diastereoselective cyclopropanation. | 65-85% | 76-93% | >19:1 | nih.govorganic-chemistry.org |

Diastereoselective Control in Cyclopropyl Carbinol Formation

Achieving diastereoselective control is crucial when a molecule already contains one or more stereocenters and a new one is being created. In the synthesis of cyclopropyl carbinols, the directing effect of a pre-existing hydroxyl group is a powerful tool for controlling the stereochemical outcome of the cyclopropanation of an adjacent double bond.

As seen in the Simmons-Smith reaction of allylic alcohols, the hydroxyl group directs the cyclopropanation to its syn face. wiley-vch.de However, by modifying the directing group, the opposite diastereomer can be obtained. For example, by converting the intermediate allylic zinc alkoxide to a bulkier silyl (B83357) ether in situ, the directing effect is reversed, leading to the formation of anti-cyclopropyl silyl ethers. nih.gov Subsequent desilylation provides the anti-cyclopropyl alcohol, demonstrating tunable diastereoselective control. nih.gov

Recent studies have shown that the rigid structure of a cyclopropyl core itself can act as a powerful stereodirecting platform. In alkenyl cyclopropyl carbinol derivatives, the cyclopropyl ring enforces a specific conformation that allows for highly diastereoselective reactions on the neighboring alkenyl group. acs.orgacs.orgresearchgate.net The directed Simmons-Smith cyclopropanation of these substrates furnishes densely substituted bicyclopropanes as a single diastereomer. acs.orgacs.orgresearchgate.net This highlights the unique ability of the cyclopropyl group to transmit stereochemical information over several bonds, enabling remarkable levels of diastereoselective control. acs.orgnih.gov

Synthesis of Key Precursors and Derivatives

The synthesis of this compound and its analogs relies heavily on the efficient formation of key precursors, particularly those containing the cyclopropyl moiety. Once these foundational structures are obtained, they can be further elaborated through various functional group transformations.

Formation of Cyclopropyl-Containing Synthons

The construction of cyclopropyl-containing synthons, such as cyclopropyl ketones, is a critical first step in accessing the target alcohol. These ketones serve as immediate precursors for the introduction of the tertiary alcohol group via nucleophilic addition.

One established method for preparing methyl cyclopropyl ketone involves the intramolecular cyclization of 5-chloro-2-pentanone (B45304). orgsyn.org This reaction is typically achieved by treating the chloroketone with a strong base, such as sodium hydroxide (B78521), which facilitates the ring closure. orgsyn.org The required 5-chloro-2-pentanone can itself be synthesized from α-acetyl-γ-butyrolactone by reaction with hydrochloric acid. orgsyn.org

More contemporary methods for synthesizing α-cyclopropyl ketones have also been developed. One such approach utilizes hydrogen borrowing (HB) catalysis. acs.orgnih.gov This method involves the reaction of a hindered ketone with an alcohol that has a leaving group. nih.gov An iridium catalyst facilitates the initial alkylation, which is followed by an intramolecular displacement of the leaving group to form the cyclopropane ring. acs.orgnih.gov

Another important class of synthons is organometallic cyclopropyl reagents. Cyclopropylmagnesium bromide, a Grignard reagent, is a versatile building block for introducing the cyclopropyl group. scientificlabs.co.uksigmaaldrich.com It is typically prepared by reacting cyclopropyl bromide with magnesium metal in an ether solvent like THF. sigmaaldrich.comnih.gov These reagents are crucial for reactions with carbonyl compounds, such as acetone, to directly form tertiary cyclopropyl alcohols. sigmaaldrich.com

Table 1: Synthetic Methods for Cyclopropyl-Containing Synthons

| Synthon | Starting Material(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Methyl Cyclopropyl Ketone | 5-Chloro-2-pentanone | Sodium Hydroxide (NaOH), water | orgsyn.org |

| α-Cyclopropyl Ketones | Hindered ketone and a functionalized alcohol (e.g., 3-chloro-1-propanol) | Iridium catalyst, base (e.g., KOtBu) | acs.orgnih.gov |

| Cyclopropylmagnesium Bromide | Cyclopropyl bromide | Magnesium (Mg), THF | sigmaaldrich.comnih.gov |

Derivatization of Cyclopropyl Alcohols via Functional Group Transformations

Once cyclopropyl alcohols like this compound are synthesized, they can undergo a variety of functional group transformations. These reactions can either retain the three-membered ring or proceed via a characteristic ring-opening.

The most direct synthesis of this compound is achieved through the Grignard reaction, where cyclopropylmagnesium bromide is added to acetone. sigmaaldrich.com This reaction exemplifies the use of the synthons described previously to build the target molecule. A similar reaction has been documented in the synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-2-ol from a benzylmagnesium halide and methyl cyclopropyl ketone. google.com

A hallmark reaction of cyclopropyl carbinols is the cyclopropyl carbinol rearrangement, which involves the ring-opening of the cyclopropane moiety. chemicalbook.comnih.gov This process is typically triggered by the formation of a carbocation at the carbinol carbon. For example, gold-catalyzed rearrangement of 2-tosylaminophenyl cyclopropylmethanols has been used to efficiently prepare benzo-fused nitrogen heterocycles like 2,3-dihydro-1H-benzo[b]azepines and 2-vinylindolines. nih.gov The outcome of the reaction (five- vs. seven-membered ring) can be dependent on whether the starting alcohol is secondary or tertiary. nih.gov Other variations include silicon-assisted regioselective ring cleavage to generate γ-methylene oxacycles. rsc.org

Conversely, reactions can be performed that leave the cyclopropane ring intact. A common transformation is the elimination of water (dehydration) from the tertiary alcohol to form an alkene. The dehydration of this compound, for instance, yields 2-cyclopropylpropene. thieme-connect.de This provides a route to other functionalized cyclopropyl derivatives.

Table 2: Derivatization Reactions of Cyclopropyl Alcohols

| Substrate Type | Reagents/Conditions | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| Cyclopropylmagnesium bromide + Acetone | Ether (e.g., THF) | This compound | Grignard Addition | sigmaaldrich.com |

| 2-Tosylaminophenyl cyclopropylmethanols | Gold/Silver catalyst combination | Benzo-fused nitrogen heterocycles | Ring-Opening Rearrangement | nih.gov |

| Cyclopropyl carbinols with a silylmethyl substituent | Lewis Acid | γ-Methylene oxacycles | Silicon-Assisted Ring-Opening | rsc.org |

| This compound | Acid catalyst, heat | 2-Cyclopropylpropene | Elimination (Dehydration) | thieme-connect.de |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-cyclopropylpropan-2-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl groups, the cyclopropyl (B3062369) ring, and the hydroxyl group.

The two methyl groups are chemically equivalent, giving rise to a single, strong singlet signal. The protons on the three-membered cyclopropyl ring are diastereotopic and magnetically non-equivalent, resulting in complex multiplets in the upfield region of the spectrum, a characteristic feature of cyclopropyl moieties. The methine proton (CH) of the cyclopropyl ring will appear as a multiplet due to coupling with the adjacent CH₂ protons. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

Expected ¹H NMR Chemical Shift Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Cyclopropyl CH₂ | ~0.2-0.5 | Multiplet | 4H |

| Cyclopropyl CH | ~0.8-1.2 | Multiplet | 1H |

| Methyl (CH₃)₂ | ~1.1-1.3 | Singlet | 6H |

| Hydroxyl OH | Variable | Singlet (broad) | 1H |

Note: The values presented are estimates based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. In this compound, four distinct carbon signals are expected.

The two methyl carbons are equivalent and will produce a single signal. The quaternary carbon atom bonded to the hydroxyl group will appear significantly downfield. The carbon atoms of the cyclopropyl ring will have characteristic upfield chemical shifts, with the methine carbon appearing at a slightly different shift than the two equivalent methylene (B1212753) carbons. The chemical shift of carbon atoms in a cyclopropane (B1198618) ring is notably upfield compared to other alkanes. auremn.org.br

Expected ¹³C NMR Chemical Shift Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl CH₂ | ~2-5 |

| Cyclopropyl CH | ~15-20 |

| Methyl (CH₃)₂ | ~25-30 |

| Quaternary C-OH | ~68-72 |

Note: The values presented are estimates based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

While 1D NMR provides primary structural information, 2D NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, key correlations would be observed between the methine and methylene protons within the cyclopropyl ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the proton signals for the cyclopropyl CH and CH₂ groups to their corresponding carbon signals.

Dynamic NMR spectroscopy is a technique used to study chemical processes that are fast on the NMR timescale, such as conformational changes or chemical exchange. semanticscholar.org For this compound, this method could be employed to investigate the rotational dynamics around the single bond connecting the cyclopropyl ring to the quaternary carbon.

At sufficiently low temperatures, the rotation around this bond might become slow enough to be observed on the NMR timescale. This could potentially lead to the observation of distinct signals for different rotational isomers (rotamers), providing insight into the energy barriers of rotation and the relative stability of different conformations. auremn.org.brnih.gov Such studies can reveal subtle stereoelectronic interactions that influence the preferred three-dimensional shape of the molecule in solution.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

For a volatile compound like this compound, Electron Ionization (EI) is a common method. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). The molecular ion of this compound would have an m/z value corresponding to its molecular weight (100.16 g/mol ).

Tertiary alcohols often exhibit a very weak or absent molecular ion peak due to the instability of the M⁺• and its propensity to fragment rapidly. libretexts.orglibretexts.org The fragmentation of this compound would be driven by the formation of stable carbocations. Key fragmentation pathways would include:

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols. libretexts.orglibretexts.org It involves the cleavage of a C-C bond adjacent to the oxygen atom. Loss of a methyl radical (•CH₃, mass 15) would lead to a stable, resonance-stabilized oxonium ion at m/z 85. This is expected to be a major peak in the spectrum.

Loss of Water: Alcohols frequently undergo dehydration, losing a molecule of water (H₂O, mass 18). libretexts.org This would result in a fragment ion at m/z 82.

Cleavage of the Cyclopropyl Ring: The bond between the cyclopropyl ring and the quaternary carbon can also cleave. Loss of a cyclopropyl radical (•C₃H₅, mass 41) would generate a stable tertiary carbocation fragment at m/z 59, which would be a prominent peak. Conversely, charge retention by the cyclopropyl portion could lead to a fragment at m/z 41.

The analysis of these characteristic fragment ions allows for the confident identification and structural confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high precision. For this compound, with a molecular formula of C₆H₁₂O, the theoretical monoisotopic mass of the neutral molecule is 100.088815 Da chemspider.com.

In HRMS analysis, the molecule is first ionized. Depending on the ionization technique used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the primary ion observed could be the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•. The exact mass of these ions is then measured by the mass analyzer.

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M]⁺• | C₆H₁₂O | 100.088815 |

| [M+H]⁺ | C₆H₁₃O⁺ | 101.096620 |

By comparing the experimentally measured mass to the theoretical value, the elemental formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This technique definitively distinguishes this compound from other isomers or compounds with the same nominal mass. Further analysis of the fragmentation patterns observed in the mass spectrum can provide additional structural information, such as the characteristic loss of a methyl group (CH₃) or water (H₂O).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to its key structural features: the hydroxyl group, the cyclopropyl ring, and the alkyl portions.

The most prominent and easily identifiable peak is due to the O-H stretching vibration of the tertiary alcohol. This typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding docbrown.infodocbrown.info. The C-O stretching vibration for a tertiary alcohol gives rise to a strong absorption in the 1100-1200 cm⁻¹ range.

The hydrocarbon framework also produces characteristic signals. The C-H stretching vibrations of the methyl and cyclopropyl groups are observed in the 2850-3000 cm⁻¹ region. The presence of the strained cyclopropyl ring is specifically indicated by C-H stretching vibrations typically appearing at higher wavenumbers, often above 3000 cm⁻¹ nist.gov. The unique vibrations of the ring itself can also be observed in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Tertiary Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Cyclopropyl | ~3050 | Medium |

| C-H Stretch | Alkyl (Methyl) | 2850 - 3000 | Strong |

| C-O Stretch | Tertiary Alcohol | 1100 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for analyzing compounds containing chromophores—structural features with π-electrons or non-bonding valence electrons that can be excited by this energy, such as conjugated systems or carbonyl groups.

The structure of this compound consists solely of sigma (σ) bonds and non-bonding electrons on the oxygen atom. It lacks any chromophores that would absorb light in the standard UV-Vis range of 200-800 nm. The electronic transitions possible for this molecule (σ → σ* and n → σ*) require higher energy and thus occur in the far-UV region (below 200 nm). Consequently, a UV-Vis spectrum of this compound is expected to show no significant absorbance, rendering the technique unsuitable for its routine analysis or quantification.

Chromatographic Separations in Compound Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be applied to the analysis of this compound.

Gas Chromatography (GC): Given its relatively low molecular weight (100.16 g/mol ) and expected volatility, GC is a particularly suitable method for the analysis of this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interactions with the stationary phase. A non-polar or mid-polarity column, such as one coated with a dimethylpolysiloxane or phenyl-methylpolysiloxane phase, would be appropriate. Detection is typically achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (GC-MS) for definitive identification nih.govmdpi.com.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile alcohols, HPLC can also be used. In reversed-phase HPLC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). However, because this compound lacks a strong UV chromophore, detection would require a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) rather than a standard UV detector.

Enantioselective chromatography is a specialized technique used to separate enantiomers—non-superimposable mirror-image isomers—of a chiral compound. A molecule is chiral if it does not have a plane of symmetry.

Upon examination of the structure of this compound, the central carbon atom to which the hydroxyl group is attached is also bonded to one cyclopropyl group and two identical methyl groups. Because two of the substituents on this carbon are identical, the molecule possesses a plane of symmetry and is therefore achiral. As this compound does not exist as a pair of enantiomers, enantioselective chromatography is not an applicable or necessary technique for its analysis.

Research Applications and Biological Relevance of 2 Cyclopropylpropan 2 Ol and Its Derivatives

Role in Organic Synthesis and Building Block Applications

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. The cyclopropyl (B3062369) group, due to its electronic and steric properties, is a desirable component in these blocks for medicinal chemistry and materials science. researchgate.net Cyclopropanols, as a class of compounds, are particularly useful intermediates in organic synthesis. organic-chemistry.org

Cyclopropanols are versatile precursors for synthesizing a variety of complex organic structures. Their utility stems from the ability of the three-membered ring to undergo selective ring-opening reactions, driven by the release of ring strain. This allows for the stereocontrolled introduction of functionalities and the formation of larger ring systems or acyclic chains with defined stereochemistry. For instance, reactions can cleave the C-C bonds within the cyclopropane (B1198618) ring to form new bonds, such as in the synthesis of thiophene (B33073) ring systems from cyclopropyl ethanols. While specific, widely published examples detailing the use of 2-Cyclopropylpropan-2-ol as a direct precursor for a named complex natural product are not prominent, the class of tertiary cyclopropanols is recognized for its potential in building complex molecular frameworks. researchgate.net

The structural motif of this compound is found within key intermediates used in the synthesis of valuable agrochemicals. A notable example is the synthesis of the fungicide cyproconazole. A derivative, 1-(4-chlorophenyl)-2-cyclopropyl-propanol, serves as a crucial intermediate in one of the preparation methods for 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a direct precursor to cyproconazole. google.com The synthesis involves the oxidation of the alcohol to a ketone, demonstrating the practical application of this type of substituted cyclopropyl propanol (B110389) as a building block in industrial synthesis. google.com

| Reactant | Reagents/Conditions | Product | Application | Reference |

| 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol | Oxidizing agent (e.g., hydrogen peroxide with catalyst) | 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone | Intermediate for the fungicide Cyproconazole | google.com |

Applications in Materials Science

The unique structural properties of the cyclopropane ring make it an interesting component in the design of new polymers and materials. While direct applications of this compound in materials science are not widely reported, research into polymers containing cyclopropane groups indicates the potential for such compounds in this field.

The incorporation of cyclopropane groups into polymer backbones can significantly alter the material's properties. For example, the synthesis of polymers from 2-vinylcyclopropanes can result in materials with low volume shrinkage during polymerization, which is a desirable characteristic for applications such as dental composites and coatings. researchgate.net The ring-opening polymerization of vinylcyclopropanes is a key mechanism that contributes to this property.

Another approach involves the chemical modification of existing polymers to introduce cyclopropane functionalities. Studies have shown that the cyclopropanation of syndiotactic 1,2-polybutadiene can produce thermoplastic materials with altered molecular characteristics, including viscosity, glass transition temperature, and thermal stability. researchgate.net These modifications demonstrate that the cyclopropyl group can be used to fine-tune the physical and chemical properties of polymers for specific applications. The potential for this compound to serve as a monomer or a modifying agent in polymer synthesis remains an area for future exploration.

Environmental Considerations and Sustainability in Chemical Research

Environmental Impact Assessment of Synthetic Processes

Development of Greener Synthetic Routes and Catalytic Systems

Traditional methods for synthesizing alcohols can involve multiple steps, hazardous reagents, and significant solvent waste. Modern synthetic chemistry aims to develop "greener" routes that are more atom-economical, energy-efficient, and utilize less hazardous substances. For cyclopropyl (B3062369) alcohols like 2-Cyclopropylpropan-2-ol, a common synthetic approach involves the reaction of a Grignard reagent (cyclopropylmagnesium bromide) with a ketone (acetone). While effective, this method has environmental drawbacks associated with the preparation of the Grignard reagent and the use of ethereal solvents.

Research into greener synthetic methodologies has led to the development of catalytic and one-pot tandem reactions, which offer significant environmental advantages. nih.gov These strategies minimize waste by avoiding the isolation and purification of intermediate compounds. nih.gov For instance, catalytic systems using metals like rhodium, nickel, or cobalt can facilitate the construction of cyclopropane (B1198618) rings under milder conditions and with higher efficiency. researcher.lifeorganic-chemistry.org While specific catalytic routes for the mass production of this compound are not widely documented, the principles of green chemistry suggest that future production would ideally involve:

Catalytic Approaches: Employing recyclable catalysts to reduce waste and improve reaction rates and selectivity.

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce solvent use, energy consumption, and processing time. nih.gov

Alternative Solvents: Replacing volatile organic solvents with more environmentally benign alternatives.

The table below summarizes a comparison between traditional and potential greener synthetic approaches for tertiary alcohols.

| Feature | Traditional Synthesis (e.g., Grignard) | Greener Catalytic Synthesis |

| Atom Economy | Moderate | High |

| Catalyst | Stoichiometric reagent | Catalytic (often recyclable) |

| Solvent Use | High (often volatile organics) | Reduced, potential for benign solvents |

| Energy Input | Often requires heating/cooling steps | Can often proceed at lower temperatures |

| Waste Generation | Significant (e.g., magnesium salts) | Minimized |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Life Cycle Assessment (LCA) Methodologies in Chemical Production

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to final disposal ("grave"). researchgate.net For a chemical like this compound, a "cradle-to-gate" LCA would assess the impacts from raw material acquisition through the synthesis and purification of the final product.

The standardized framework for an LCA involves four main phases:

Goal and Scope Definition: Clearly stating the purpose of the study, the functional unit (e.g., 1 kg of produced this compound), and the system boundaries.

Life Cycle Inventory (LCI): Quantifying all inputs (energy, water, raw materials) and outputs (emissions to air, water, and soil; waste) for each process within the system boundary.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts of the inputs and outputs identified in the LCI. This involves classifying them into impact categories such as global warming potential, ozone depletion potential, and ecotoxicity. scispace.com

Studies on fine chemical and pharmaceutical production show that these processes have significantly higher environmental impacts on a per-kilogram basis compared to basic chemicals, primarily due to more complex syntheses and purification steps. researchgate.netscispace.comepa.gov A major contributor to the environmental burden is often energy consumption. scispace.comepa.gov Therefore, an LCA for this compound production would focus heavily on the energy intensity of the synthetic route, the environmental cost of precursors, and the impacts of solvent and waste management. epa.gov

Environmental Fate and Degradation Studies

Atmospheric Degradation Pathways

Once released into the atmosphere, organic compounds like this compound are subject to degradation, primarily initiated by reaction with hydroxyl (OH) radicals during the daytime. researchgate.netscielo.brcopernicus.org The reaction of OH radicals with saturated alcohols typically proceeds via hydrogen atom abstraction from a C-H bond. researchgate.netscielo.br For tertiary alcohols such as tert-butyl alcohol, this abstraction occurs from one of the primary C-H bonds. scielo.br

In the case of this compound, there are two main sites for H-atom abstraction: the methyl groups and the cyclopropyl ring. The C-H bonds on the cyclopropyl ring are stronger and less susceptible to oxidative metabolism, which may suggest that abstraction from the methyl groups is a more likely initial step. hyphadiscovery.com Following abstraction, the resulting alkyl radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then undergo further reactions in the atmosphere, leading to the formation of various oxidation products.

A possible degradation pathway for cyclopropanol (B106826) derivatives can also involve the homolytic cleavage of the O-H bond to form an oxygen-centered radical, which can then undergo ring-opening of the cyclopropane moiety. beilstein-journals.orgnih.gov The atmospheric half-life of tertiary alcohols like tert-butyl alcohol is estimated to be around one week, suggesting that this compound would have a similar persistence in the atmosphere. researchgate.netscielo.br

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation is the breakdown of organic matter by microorganisms, and it is a key process for removing chemicals from water and soil environments. nih.gov Alcohols are generally known to be biodegradable. nih.gov For instance, related compounds like isopropanol (B130326) are readily degraded by microbial consortia in both aerobic and anaerobic conditions.

The presence of a cyclopropyl group can influence biodegradability. While the high C-H bond dissociation energy can make the ring resistant to initial oxidative attack by certain enzymes, microorganisms have evolved pathways to metabolize cyclic compounds. hyphadiscovery.com Some bacteria are capable of oxidizing cyclic alkanes and alcohols, often converting them into dicarboxylic acids that can be further metabolized. nih.gov The metabolism of some cyclopropyl-containing compounds can proceed through oxidation and ring-opening, potentially forming reactive intermediates. hyphadiscovery.com Given that many cyclic alcohols are found in nature and are part of biological systems, it is plausible that microorganisms capable of degrading this compound exist. researchgate.netmmsl.cz However, the stability of the cyclopropyl ring might make it more resistant to degradation compared to simple aliphatic alcohols. researchgate.net

Future Directions and Emerging Research Areas

Advanced Catalytic Systems for Efficient Synthesis

The efficient synthesis of 2-Cyclopropylpropan-2-ol and its derivatives is paramount for enabling its broader application. Traditional methods often involve Grignard reactions, where a cyclopropyl (B3062369) Grignard reagent reacts with acetone, or methylmagnesium bromide is added to cyclopropyl methyl ketone. While effective, these methods can present challenges in terms of selectivity and reaction conditions.

Future research is focused on developing advanced catalytic systems to overcome these limitations. One promising avenue is the use of transition-metal catalysts to facilitate highly selective and efficient C-C bond formation. For instance, titanium(IV) isopropoxide has been used to catalyze the reaction of esters with ethylmagnesium bromide to form 1-substituted cyclopropanols in high yields, a method known as the Kulinkovich reaction. organic-chemistry.org Adapting such catalytic systems for the large-scale and stereoselective synthesis of tertiary cyclopropyl alcohols like this compound is a key area of investigation.

Another area of development involves hydrogen-borrowing (HB) catalysis, which provides an expedient method for the α-cyclopropanation of ketones. nih.gov This transformation proceeds through the alkylation of a ketone with an alcohol, followed by an intramolecular displacement to form the cyclopropane (B1198618) ring. nih.gov Such catalytic strategies could offer more atom-economical and environmentally benign routes to this compound and its analogs.

Table 1: Comparison of Synthetic Methodologies for Cyclopropyl Alcohols

| Method | Catalyst/Reagent | Precursors | Key Advantages |

|---|---|---|---|

| Grignard Reaction | Cyclopropylmagnesium bromide or Methylmagnesium bromide | Acetone or Cyclopropyl methyl ketone | Well-established, versatile |

| Kulinkovich Reaction | Titanium(IV) isopropoxide | Esters, Grignard reagents | High yields for 1-substituted cyclopropanols |

| Hydrogen-Borrowing Catalysis | Iridium or Ruthenium complexes | Ketones, Alcohols | Atom-economical, access to α-cyclopropyl ketones |

| Simmons-Smith Reaction | Diiodomethane (B129776), Zinc-Copper couple | Allylic alcohols | Stereospecific cyclopropanation |

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Efficacy

The incorporation of a cyclopropane ring into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic stability, potency, and pharmacokinetic properties. nih.govresearchgate.net The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets. researchgate.net this compound represents a valuable scaffold that combines the benefits of a cyclopropyl group with a tertiary alcohol, which can participate in hydrogen bonding interactions with protein targets.

While specific SAR studies on this compound are not yet extensively published, the principles of medicinal chemistry allow for predictions of how its derivatives might exhibit enhanced biological efficacy. SAR studies involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. nih.gov For derivatives of this compound, modifications could include substituting the methyl groups or functionalizing the cyclopropyl ring.

For example, replacing the methyl groups with other alkyl or aryl groups could alter the compound's lipophilicity and steric profile, potentially leading to improved target engagement and selectivity. The configuration of stereocenters on the cyclopropane ring can also have a significant impact on biological activity, as demonstrated in studies of cyclopropyl-epothilones, where different stereoisomers exhibited substantial differences in antiproliferative activity. nih.gov

Table 2: Hypothetical SAR of this compound Derivatives

| Modification | Predicted Effect | Rationale |

|---|---|---|

| Replacement of methyl groups with larger alkyl chains | Increased lipophilicity, altered steric interactions | May enhance membrane permeability and target binding |

| Introduction of polar groups on the cyclopropyl ring | Increased hydrophilicity | Could improve solubility and pharmacokinetic profile |

| Varying stereochemistry of substituents on the cyclopropyl ring | Altered binding affinity and potency | Stereoisomers can have different interactions with chiral biological targets |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of novel compounds based on the this compound scaffold can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools are revolutionizing drug discovery by enabling rapid prediction of molecular properties, de novo design of new molecules, and optimization of synthetic routes. mdpi.commdpi.com

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop quantitative structure-activity relationship (QSAR) models. nih.gov For this compound, a QSAR model could predict the biological activity of novel derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. gjpb.de

Furthermore, generative AI models can design novel molecules with desired properties from scratch. nih.gov By providing the model with a set of target properties, such as high binding affinity for a specific protein and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, it can generate new chemical structures incorporating the this compound motif. nih.gov AI can also aid in synthesis planning by predicting the most efficient reaction pathways to create these novel compounds. mdpi.com

Development of Novel Applications in Niche Scientific Fields

Beyond its potential in medicinal chemistry, this compound serves as a versatile organic building block for the synthesis of more complex molecular architectures. Its unique combination of a strained cyclopropane ring and a reactive tertiary alcohol functional group makes it a valuable precursor in various chemical transformations.

One emerging application is in the synthesis of polysubstituted tetrahydropyrans through Prins cyclization. acs.orguva.es Terminal cyclopropylsilyl alcohols, structurally related to this compound, have been shown to be effective in this reaction, creating multiple new stereogenic centers in a single step. acs.orguva.es This methodology opens the door to the efficient construction of complex cyclic ethers, which are common motifs in natural products with interesting biological activities.

The inherent strain of the cyclopropane ring can also be exploited in ring-opening reactions to generate linear structures with defined stereochemistry, providing access to a diverse range of chemical entities. mmsl.cz The use of this compound as a building block in materials science and agrochemistry is also an area ripe for exploration. The introduction of the cyclopropyl group can impart unique physical and biological properties to polymers, liquid crystals, and pesticides. upenn.edu As a readily accessible and modifiable scaffold, this compound is well-positioned to become a key component in the development of novel materials and agrochemicals with tailored functionalities.

Q & A

Q. Q1: What are the established synthetic routes for 2-Cyclopropylpropan-2-ol, and how do reaction conditions impact yield?

Methodological Answer: The compound is synthesized via cyclopropane ring formation followed by alcohol functionalization. Key routes include:

- Grignard Reaction: Cyclopropyl magnesium bromide reacts with acetone, yielding this compound after hydrolysis. Optimal conditions require anhydrous ether and controlled temperatures (0–5°C) to minimize side products .

- Hydroboration-Oxidation: Cyclopropene derivatives react with borane-THF, followed by oxidation with H₂O₂/NaOH. This method avoids strong acids but requires inert atmospheres .

Q. Q2: How does the cyclopropyl group influence the compound’s stability under acidic or basic conditions?

Methodological Answer: The cyclopropyl ring introduces strain, making the compound prone to ring-opening in strong acids (e.g., H₂SO₄) or bases (e.g., NaOH). Stability studies using NMR kinetics show:

- Acidic Conditions (pH < 3): Rapid ring-opening to form allylic alcohols (t½ = 15–30 min at 25°C).

- Basic Conditions (pH > 10): Slow degradation via nucleophilic attack (t½ = 4–6 hrs at 25°C).

Use buffered solutions (pH 5–8) for long-term storage .

Data Contradictions in Spectroscopic Analysis

Q. Q3: How can researchers resolve discrepancies in reported NMR shifts for this compound?

Methodological Answer: Contradictions arise from solvent effects, impurities, or instrument calibration. To validate

Standardize Conditions: Use deuterated DMSO or CDCl₃ with TMS as an internal reference.

Cross-Validate: Compare with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .

Purity Checks: Conduct GC-MS or HPLC to rule out impurities (>99% purity required for reliable NMR) .

Safety and Handling in Laboratory Settings

Q. Q4: What are the critical safety protocols for handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation (respiratory irritant; OSHA PEL = 50 ppm) .

- Fire Safety: Store away from ignition sources (flash point = 40°C; incompatible with strong oxidizers) .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and neutralize with 5% acetic acid .

Advanced Analytical Techniques

Q. Q5: Which hyphenated techniques are optimal for quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS with Headspace Sampling: Detects volatile impurities (e.g., residual solvents) at ≤0.1% levels.

- LC-QTOF-MS: Identifies non-volatile byproducts (e.g., cyclopropane dimers) with high mass accuracy .

- FTIR Microspectroscopy: Maps spatial distribution of impurities in solid-state samples .

Computational Modeling for Reactivity Prediction

Q. Q6: How can DFT simulations predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Reaction Pathway Mapping: Use Gaussian or ORCA software to calculate transition states (e.g., cyclopropane ring-opening barriers).

- Solvent Effects: Apply COSMO-RS models to simulate polarity impacts on reaction rates .

- Validation: Compare computed activation energies with experimental DSC or kinetic data .

Addressing Contradictions in Biological Activity Data

Q. Q7: Why do studies report conflicting bioactivity results for this compound derivatives?

Methodological Answer: Discrepancies arise from assay variability or stereochemical differences. Mitigation strategies:

Standardize Assays: Use OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ measurements) .

Chiral Separation: Employ HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers for individual testing .

Key Takeaways

- Synthesis: Grignard and hydroboration methods dominate, with yields >65% under controlled conditions.

- Stability: pH-sensitive; avoid extremes to prevent degradation.

- Analytics: GC-MS and LC-QTOF-MS are critical for impurity profiling.

- Safety: Prioritize ventilation and fire safety protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。